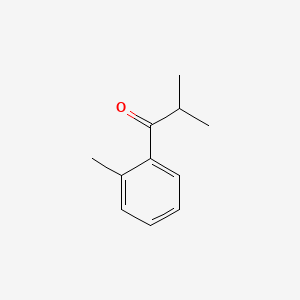
2-Methyl-1-(2-methylphenyl)propan-1-one
説明
2-Methyl-1-(2-methylphenyl)propan-1-one, also known as 2,2’-dimethylpropiophenone, is an organic compound with the molecular formula C11H14O. It is a colorless to pale yellow liquid or crystalline solid, depending on the temperature. This compound is used in various chemical syntheses and has applications in different scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: 2-Methyl-1-(2-methylphenyl)propan-1-one can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of toluene with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5CH3+(CH3
生物活性
2-Methyl-1-(2-methylphenyl)propan-1-one, also known as o-tolyl isobutyl ketone, is a compound with notable biological activity. Its unique structure allows it to interact with various biological systems, leading to a range of pharmacological effects. This article aims to present a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : 2-Methyl-1-(o-tolyl)propan-1-one
- CAS Number : 2040-21-3
- Molecular Formula : C11H14O
- Molecular Weight : 162.23 g/mol
The primary mechanism of action for this compound involves its interaction with neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. This compound has been studied for its potential as a psychoactive substance, leading to effects similar to those of other ketones and stimulants.
Key Actions:
- Dopamine Receptor Modulation : It may enhance dopamine release, contributing to its stimulant effects.
- Serotonin Reuptake Inhibition : Similar to other psychoactive compounds, it may inhibit serotonin reuptake, influencing mood and perception.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
1. Psychoactive Effects
Research indicates that this compound exhibits stimulant properties, which can lead to increased alertness and euphoria. Its psychoactive effects have drawn attention in the context of new psychoactive substances (NPS).
Case Study 1: Psychoactive Properties
A study conducted by researchers examining new psychoactive substances highlighted the stimulant effects of this compound. Participants reported heightened energy levels and improved mood after administration. The findings suggest a potential for abuse similar to other stimulants .
Case Study 2: Antimicrobial Potential
In a comparative analysis of ketones and their derivatives, researchers found that certain structural analogs exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. Although direct studies on this compound are lacking, these findings indicate a promising avenue for further research .
Data Table: Biological Activities Comparison
特性
IUPAC Name |
2-methyl-1-(2-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8(2)11(12)10-7-5-4-6-9(10)3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKYTOWXZQDFKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341909 | |
| Record name | 2-methyl-1-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2040-21-3 | |
| Record name | 2-Methyl-1-(2-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2040-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methyl-1-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















